4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one
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Overview
Description
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is an organic compound with the molecular formula C8H11F3O3. It is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and ketones . This compound is known for its unique chemical properties and is widely used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as pyridine. The reaction is carried out in a solvent like dichloromethane at low temperatures (around -5°C) to ensure the stability of the intermediate products .
Industrial Production Methods: A continuous synthesis method has been developed for industrial production. This method involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The reaction mixture is then continuously extracted to obtain the final product. This process is efficient, reduces product loss, and minimizes safety hazards associated with batch production .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it forms a [4+2] cycloaddition product, which upon hydrolysis, yields a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ5-oxaphospholen.
Common Reagents and Conditions:
Phenylmagnesium bromide: for substitution reactions.
Organozinc compounds: for addition reactions.
Triethyl phosphite: for cycloaddition reactions.
Major Products:
- Ethoxy group substitution products.
- 1,2-addition products to the carbonyl group.
- 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ5-oxaphospholen.
Scientific Research Applications
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is used in various scientific research applications, including:
Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
Peptide Synthesis: It reacts with amino acids to form N-protected amino acids, which are useful in peptide synthesis.
Pharmaceutical Research: It is used in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group, which have potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The compound’s trifluoromethyl group enhances its electrophilicity, making it a suitable candidate for reactions with nucleophiles such as organozinc compounds and phenylmagnesium bromide . The presence of the ethoxy groups also facilitates substitution reactions, leading to the formation of various substituted products.
Comparison with Similar Compounds
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
- 4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones
Comparison: 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is unique due to its dual ethoxy groups, which provide additional reactivity and versatility in chemical reactions compared to similar compounds like 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one . This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-3-13-7(14-4-2)5-6(12)8(9,10)11/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDYGCDCWBPJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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